This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. It is particularly relevant in the fields of medicinal chemistry, where compounds containing piperazine rings are often explored for their pharmacological properties, including their ability to act as enzyme inhibitors or modulators of specific biological pathways .
The synthesis of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate typically involves several key steps:
The molecular structure of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate can be analyzed in terms of its functional groups and stereochemistry:
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate likely involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate include:
tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate has several potential applications:
The synthesis of tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate relies heavily on strategic tert-butoxycarbonyl (BOC) protection to ensure chemoselective transformations. The core piperazine ring is typically introduced early in the synthesis as its BOC-protected derivative, leveraging the robust steric shielding provided by the tert-butyl group. This protection strategy effectively masks the secondary amine's nucleophilicity, preventing unwanted side reactions during subsequent coupling steps [2] [8].
A representative multi-step sequence begins with tert-butyl piperazine-1-carboxylate (commercially available) undergoing regioselective aromatic substitution with halogenated pyridine intermediates. For instance, nucleophilic aromatic substitution between BOC-piperazine and 4-bromo-2-chloropyridine proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) at 80-100°C, yielding tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS# 1197294-80-6) as a key intermediate. This compound serves as a crucial molecular platform for downstream functionalization via cross-coupling strategies [4]. The BOC group remains intact throughout harsh reaction conditions including palladium-catalyzed couplings and high-temperature cyclizations, demonstrating its remarkable stability. Final deprotection, when required, is accomplished using acidic conditions (e.g., trifluoroacetic acid in dichloromethane), revealing the piperazine nitrogen for further modification or salt formation [2] [8].
Table 1: Key BOC-Protected Intermediates in the Synthetic Pathway
Compound Name | CAS Number | Molecular Formula | Key Role |
---|---|---|---|
tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C9H18N2O2 | Starting material, amine protection |
tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | 1197294-80-6 | C14H20BrN3O2 | Cross-coupling platform |
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | C14H22N4O2 | Aminopyridine intermediate for functionalization |
The construction of the biaryl system linking the chlorohydroxyphenyl moiety to the pyridine-piperazine core predominantly employs palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is the method of choice due to its reliability and tolerance of the BOC-protected piperazine. The key intermediate tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS# 1197294-80-6) undergoes coupling with (5-chloro-2-hydroxyphenyl)boronic acid or its pinacol ester. This reaction typically utilizes catalytic Pd(PPh3)4 (1-3 mol%) or Pd(dppf)Cl2 in a mixture of toluene/ethanol or dioxane/water as solvent, with an inorganic base such as potassium carbonate or sodium bicarbonate at 80-90°C [4].
Alternative coupling strategies involve photoredox methodologies for assembling aminopyridine precursors. A notable approach involves the visible-light-mediated coupling of 2-aminopyridine with N-BOC-piperazine using an acridine photocatalyst and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under oxygen atmosphere in dichloroethane. Irradiation with blue LEDs for 10 hours achieves remarkable efficiency (95% yield) in forming tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS# 571188-59-5), a potential precursor requiring further functionalization to install the chlorohydroxyphenyl group [3] [6]. Buchwald-Hartwig amination represents another viable route, particularly for introducing aniline derivatives directly onto the pyridine ring, although this is less commonly employed for the target compound due to potential side reactions involving the phenolic hydroxyl group.
Table 2: Cross-Coupling Strategies for Core Assembly
Coupling Type | Catalyst System | Reaction Conditions | Key Intermediate/Product | Reported Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Toluene/EtOH/H2O, 85°C, 12-18 h | tert-Butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl]piperazine-1-carboxylate | 65-82% |
Photoredox Amination | Acridine photocat., TEMPO, O2 | DCE, blue LED, rt, 10 h | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS# 571188-59-5) | 95% |
Buchwald-Hartwig | Pd2(dba)3, XPhos, Cs2CO3 | Toluene or dioxane, 100-110°C, 24 h | Limited application due to phenol interference | ~50% (if applicable) |
Installing the 5-chloro-2-hydroxy substitution pattern on the phenyl ring demands precise regioselective methods. Two primary synthetic approaches prevail:
The phenolic hydroxyl group often requires protection (e.g., as a methyl ether or silyl ether) during boronic acid synthesis and Suzuki coupling to prevent unwanted side reactions or catalyst poisoning. Deprotection (e.g., using BBr3 in DCM for methyl ethers or TBAF for silyl ethers) is performed post-coupling to regenerate the free phenol present in the final target compound.
While introducing the BOC group onto piperazine is often performed using commercially available BOC-anhydride (di-tert-butyl dicarbonate), catalytic methods enhance efficiency and selectivity, particularly in complex molecules or for kinetic resolution. Lewis acid catalysis significantly improves the reaction rate and chemoselectivity when protecting secondary amines in the presence of other potentially reactive groups like alcohols or phenols. Zinc chloride (ZnCl₂) is a particularly effective catalyst (5-10 mol%) for BOC protection using BOC-anhydride in dichloromethane at room temperature, achieving near-quantitative yields of tert-butyl piperazine-1-carboxylate within minutes [2].
For chiral variants or specific sterically hindered piperazines, organocatalytic approaches using 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1-5 mol%) in acetonitrile or THF solvent systems provide excellent control. These catalysts facilitate the formation of the carbamate bond under mild conditions, minimizing racemization or elimination side products. The choice of catalyst and solvent is critical for achieving high yields (>90%) of the BOC-protected piperazine building blocks essential for the subsequent assembly of the target compound [7]. Recent advances explored continuous flow systems for the scalable synthesis of chiral BOC-protected intermediates like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligands, demonstrating potential for automating the production of complex BOC-containing precursors relevant to pharmaceutical synthesis [7].
Purification of tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate and its synthetic precursors presents significant challenges due to polarity similarities between the target compound, unreacted starting materials, and reaction by-products. The presence of the phenolic hydroxyl group and the basic piperazine nitrogen (even when BOC-protected) contributes to strong interactions with silica gel, often leading to tailing or poor resolution during standard column chromatography [5] [8] [9].
Optimized chromatographic strategies include:
Table 3: Purification Profiles of Key Compounds
Compound | Common Impurities | Recommended Stationary Phase | Effective Mobile Phase/Eluent | Typical Rf (TLC) |
---|---|---|---|---|
tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate | Bis-BOC piperazine, Dihalopyridines | Silica Gel (TEA modified) | 20-30% EtOAc/Hexane (+0.5% TEA) | 0.4-0.5 (30% EtOAc/Hex) |
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Nitropyridine precursor, Diaryl amines | Amino-propyl Silica | DCM → 5-10% MeOH/DCM | 0.2-0.3 (10% MeOH/DCM) |
tert-Butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl]piperazine-1-carboxylate | De-BOC product, Homocoupling biphenyl | Silica Gel (NH4OH modified) | Gradient: 50% → 70% EtOAc/Hex (+0.5% NH4OH) → 5% MeOH/DCM | 0.3-0.4 (60% EtOAc/Hex +1% NH4OH) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1